N-(2,5-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide
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Overview
Description
N-(2,5-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide is an organic compound that belongs to the class of naphthalene carboxamides This compound is characterized by the presence of a naphthalene ring system substituted with a methoxy group and a carboxamide group, along with a dichlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide typically involves the following steps:
Naphthalene Derivative Preparation: The starting material, 3-methoxynaphthalene, is prepared through methylation of naphthol.
Carboxylation: The naphthalene derivative undergoes carboxylation to introduce the carboxylic acid group.
Amidation: The carboxylic acid is then converted to the corresponding carboxamide by reacting with 2,5-dichloroaniline under suitable conditions, often using coupling agents like carbodiimides.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 3-hydroxy-naphthalene-2-carboxamide.
Reduction: Formation of N-(2,5-dichlorophenyl)-3-methoxynaphthylamine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.
Materials Science: As a building block for the synthesis of novel organic materials with specific electronic or optical properties.
Biological Studies: Investigating its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
- N-(2,4-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide
- N-(2,5-dichlorophenyl)-3-hydroxynaphthalene-2-carboxamide
- N-(2,5-dichlorophenyl)-3-methoxynaphthalene-2-sulfonamide
Comparison: N-(2,5-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide is unique due to the specific positioning of the methoxy and carboxamide groups on the naphthalene ring, as well as the dichlorophenyl moiety
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c1-23-17-9-12-5-3-2-4-11(12)8-14(17)18(22)21-16-10-13(19)6-7-15(16)20/h2-10H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQBSEKOYQTUEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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